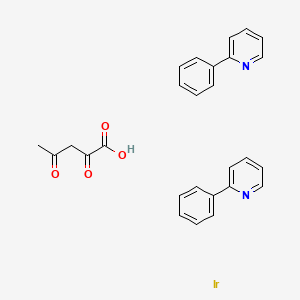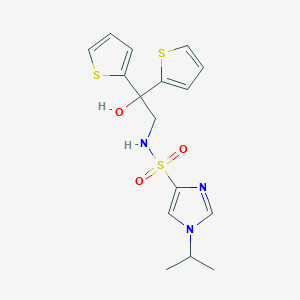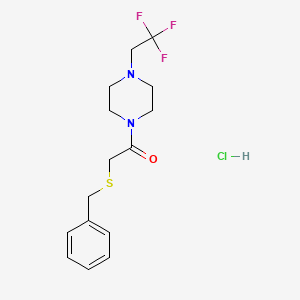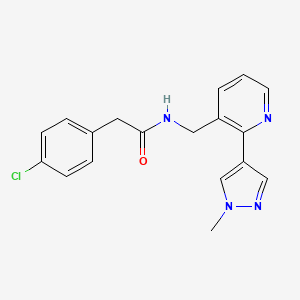
Acetylacetonatobis(2-phenylpyridine)iridium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylacetonatobis(2-phenylpyridine)iridium, also known as Ir(ppy)2(acac), is a compound with the molecular formula C27H24IrN2O4 . It is one of the most studied OLED materials due to its high quantum yields . It is a benchmark green emitter for phosphorescent organic light-emitting diodes (PhOLEDs) .
Molecular Structure Analysis
The molecular structure of Acetylacetonatobis(2-phenylpyridine)iridium consists of two 2-phenylpyridine ligands, one acetylacetonate ligand, and one iridium center . The IUPAC name of the compound is bis[2-(2-pyridinyl)phenyl]iridium(1+)(2Z)-4-oxo-2-penten-2-olate .Physical And Chemical Properties Analysis
Acetylacetonatobis(2-phenylpyridine)iridium has a molecular weight of 632.7 g/mol . It has one hydrogen bond donor, six hydrogen bond acceptors, and five rotatable bonds . The exact mass and monoisotopic mass of the compound are 633.13653 g/mol . The topological polar surface area is 97.2 Ų .Wissenschaftliche Forschungsanwendungen
Analytical Application for Ammonia Detection
Acetylacetonatobis(2-phenylpyridine)iridium and similar iridium complexes demonstrate significant potential in analytical applications, particularly for ammonia detection. The electrochemiluminescence (ECL) of these complexes has been extensively studied, showing high efficiency in the presence of ammonia, making them suitable for atmospheric ammonia detection (Li, Zhu, Ding, & Song, 2012).
Photophysical Properties and Luminescence Studies
These iridium complexes are notable for their distinctive photophysical properties. Studies have focused on their luminescent properties, especially in terms of circularly polarized luminescence, which is crucial for various optical applications. The luminescence spectra and emission dissymmetries of these complexes have been analyzed, providing insights into their potential applications in optical devices (Coughlin et al., 2008).
Applications in Organic Light Emitting Diodes (OLEDs)
One of the most prominent applications of these iridium complexes is in the field of Organic Light Emitting Diodes (OLEDs). They have been utilized as phosphorescent materials in OLEDs due to their high efficiency and specific luminescent properties. The suitability of these complexes for OLED applications has been demonstrated through the synthesis of novel bis-cyclometalated iridium(III) complexes bearing various ligands (Rao et al., 2022).
Studies on Electrochemiluminescence (ECL)
Further research has been conducted on the ECL properties of iridium(III) complexes containing an acetylacetonate ligand. These studies are crucial in understanding the electrochemical and spectroscopic characteristics of these complexes, which can be applied in various ECL-based detection systems (Chen et al., 2017).
Synthesis and Characterization for Light Emission
The synthesis and characterization of these iridium complexes are key to developing efficient light-emitting systems. Detailed studies on the structural and emission properties of these complexes have led to advancements in the field of light emission, particularly in terms of color tuning and quantum yield optimization (Di Censo et al., 2008).
Wirkmechanismus
Target of Action
Acetylacetonatobis(2-phenylpyridine)iridium primarily targets organic light-emitting diodes (OLEDs). It is widely doped into phosphorescent OLEDs due to its thermal stability .
Mode of Action
The compound interacts with its targets by aligning its transition dipole moment parallel to the substrate. This alignment is different from other similar compounds, such as Ir(ppy)3, whose orientation is nearly isotropic .
Biochemical Pathways
Acetylacetonatobis(2-phenylpyridine)iridium affects the light-emitting layer of OLEDs. It contributes to the internal phosphorescence efficiency of the device, ensuring balanced hole and electron injection, and triplet exciton confinement within the light-emitting layer .
Result of Action
The molecular and cellular effects of Acetylacetonatobis(2-phenylpyridine)iridium’s action result in higher external quantum efficiency when compared with similar compounds. This leads to improved performance of OLEDs .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4-dioxopentanoic acid;iridium;2-phenylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H9N.C5H6O4.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-3(6)2-4(7)5(8)9;/h2*1-9H;2H2,1H3,(H,8,9); |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGSNYQDZVETBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(=O)O.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24IrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylacetonatobis(2-phenylpyridine)iridium | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2636770.png)


![2-(isopropylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2636777.png)



![N-(2-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2636785.png)


![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2636788.png)
![[1-(2-Fluorophenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2636791.png)
![ethyl 3-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2636792.png)